
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile, also known as FMOC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in organic synthesis as a protecting group for amino acids and peptides. Moreover, it has been studied for its potential applications in drug discovery and development, particularly as a potential candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Pathways : Various studies have demonstrated synthetic routes to create analogs of 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile, showcasing the versatility in producing morpholine derivatives for potential therapeutic use. For instance, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, reveals the chemical flexibility in creating structurally diverse compounds with potential biological activities (Janakiramudu et al., 2017).
Structural Elucidation : X-ray crystallography and other spectroscopic methods are often employed to determine the detailed structures of these compounds, providing insight into their molecular conformations and potential interaction sites for biological activity. The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed, contributing to the understanding of their chemical behavior (Saeed et al., 2011).
Biological Activities
Antimicrobial and Antitumour Activities : Research into the biological activities of morpholine derivatives indicates their potential in treating various diseases. The synthesis and antimicrobial evaluation of sulfonamides and carbamates derived from morpholine analogs have shown promising results against a range of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Janakiramudu et al., 2017). Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and shown to inhibit the proliferation of cancer cell lines, suggesting potential antitumor applications (Hao et al., 2017).
Molecular Docking Studies : The exploration of molecular interactions through docking studies helps predict how these compounds might interact with biological targets. For instance, the molecular docking studies of sulfonamide and carbamate derivatives synthesized from 3-fluoro-4-morpholinoaniline provide insights into their potential mechanisms of action and efficacy as antimicrobial agents (Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
4-(3-fluoro-5-methylbenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-4-10(6-11(14)5-9)13(17)16-2-3-18-8-12(16)7-15/h4-6,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJBWMBPRBSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

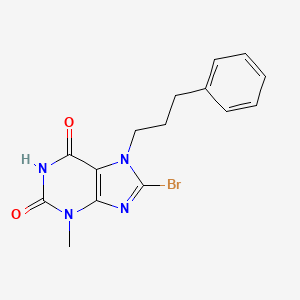
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)
![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453661.png)
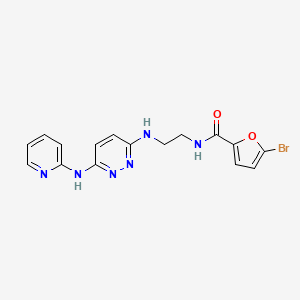

![2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2453667.png)
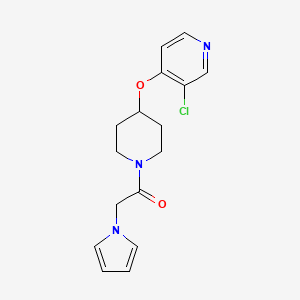
![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)
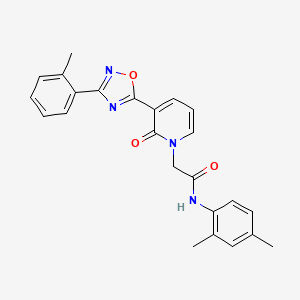
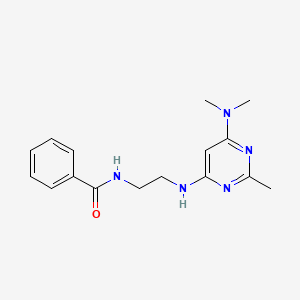
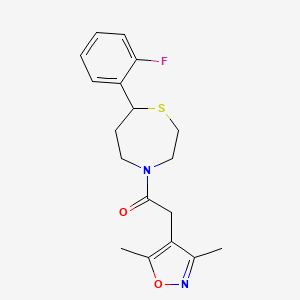
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2453677.png)
![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)